1-(4-Fluorophenyl)-3,5-dimethyl-1H-pyrazole
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Overview
Description
1-(4-Fluorophenyl)-3,5-dimethyl-1H-pyrazole is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. The presence of a fluorophenyl group at position 1 and methyl groups at positions 3 and 5 makes this compound unique and potentially useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorophenyl)-3,5-dimethyl-1H-pyrazole typically involves the reaction of 4-fluoroacetophenone with hydrazine hydrate in the presence of a base, followed by cyclization. The reaction conditions often include:
Temperature: Moderate heating (around 80-100°C)
Solvent: Ethanol or methanol
Catalyst/Base: Sodium acetate or potassium carbonate
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Fluorophenyl)-3,5-dimethyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can lead to the formation of hydropyrazoles.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring, especially at the para position relative to the fluorine atom.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like acyl chlorides.
Major Products:
Oxidation: Pyrazole oxides
Reduction: Hydropyrazoles
Substitution: Halogenated or acylated derivatives
Scientific Research Applications
1-(4-Fluorophenyl)-3,5-dimethyl-1H-pyrazole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, analgesic, and anticancer properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-3,5-dimethyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity and specificity, while the pyrazole ring provides a stable scaffold for interaction. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects.
Comparison with Similar Compounds
1-(4-Fluorophenyl)-3-methyl-1H-pyrazole: Lacks one methyl group compared to the target compound.
1-(4-Fluorophenyl)-5-methyl-1H-pyrazole: Methyl group at position 5 instead of 3.
1-(4-Fluorophenyl)-1H-pyrazole: No methyl groups.
Uniqueness: 1-(4-Fluorophenyl)-3,5-dimethyl-1H-pyrazole stands out due to the presence of both methyl groups at positions 3 and 5, which may enhance its stability, reactivity, and biological activity compared to its analogs.
Properties
CAS No. |
81329-48-8 |
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Molecular Formula |
C11H11FN2 |
Molecular Weight |
190.22 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-3,5-dimethylpyrazole |
InChI |
InChI=1S/C11H11FN2/c1-8-7-9(2)14(13-8)11-5-3-10(12)4-6-11/h3-7H,1-2H3 |
InChI Key |
ZIJUTMPYXMDKLO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C2=CC=C(C=C2)F)C |
Origin of Product |
United States |
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